molecular formula C17H20O6 B12299644 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate CAS No. 64390-62-1

4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate

Cat. No.: B12299644
CAS No.: 64390-62-1
M. Wt: 320.3 g/mol
InChI Key: XRCCPOSHMKZPFI-UHFFFAOYSA-N
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Description

Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one, 6-(acetyloxy)decahydro-4a-hydroxy-3,5-bis(methylene)-, (2’R,3aR,4aS,6S,7aR,9aS)- is a complex organic compound characterized by its unique spiro structure, which includes an azulene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one involves multiple steps, typically starting with the preparation of the azulene and furan precursors. The key steps include:

    Formation of the Azulene Ring: This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Spiro Formation: The spiro linkage is formed by reacting the azulene derivative with a furan derivative under controlled conditions, often involving catalysts to facilitate the reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[azuleno[4,5-b]furan-3(2H),2’-oxirane]-2,9(3aH)-dione: Another spiro compound with a similar structure but different functional groups.

    Azuleno[4,5-b]furan-2,7-dione: A related compound with a different spiro linkage and functional groups.

Uniqueness

Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one is unique due to its specific combination of functional groups and spiro structure, which confer distinct biological activities and chemical reactivity compared to similar compounds.

This article provides a comprehensive overview of Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64390-62-1

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

(8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl) acetate

InChI

InChI=1S/C17H20O6/c1-8-11-5-17(20)9(2)12(22-10(3)18)4-14(17)16(7-21-16)6-13(11)23-15(8)19/h11-14,20H,1-2,4-7H2,3H3

InChI Key

XRCCPOSHMKZPFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3

Origin of Product

United States

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